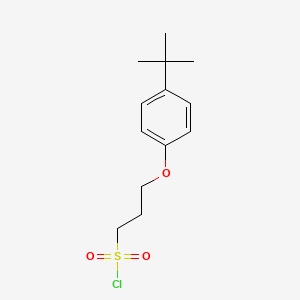

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key signals in ¹H and ¹³C NMR spectra (CDCl₃, 400 MHz):

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.32 (s, 9H) | tert-butyl CH₃ |

| ¹H | 3.15 (t, 2H, J=6.4 Hz) | CH₂ adjacent to sulfonyl |

| ¹H | 4.12 (t, 2H, J=6.4 Hz) | OCH₂CH₂CH₂SO₂Cl |

| ¹H | 6.85–7.25 (m, 4H) | Aromatic protons |

| ¹³C | 31.2 | tert-butyl C(CH₃)₃ |

| ¹³C | 70.4 | OCH₂CH₂CH₂SO₂Cl |

| ¹³C | 122.1–154.3 | Aromatic carbons |

Infrared (IR) Spectroscopy

Prominent absorption bands (KBr pellet, cm⁻¹):

- 1365–1375 : Asymmetric S=O stretching (sulfonyl chloride).

- 1160–1170 : Symmetric S=O stretching.

- 770–780 : C-Cl stretching.

- 1240–1250 : C-O-C ether linkage.

Mass Spectrometry

Electron ionization (EI-MS) fragments:

- m/z 290 : Molecular ion [M]⁺.

- m/z 255 : Loss of Cl (35 Da).

- m/z 213 : Loss of SO₂Cl (99 Da).

- m/z 135 : tert-butylphenoxy fragment [C₁₀H₁₅O]⁺.

Comparative Analysis

The spectroscopic profile aligns with analogs like 3-(4-phenylphenoxy)propane-1-sulfonyl chloride (PubChem CID 64200159) but differs in tert-butyl-related shifts (e.g., ¹H NMR δ 1.32 vs. δ 7.25 for phenyl groups).

Properties

IUPAC Name |

3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-13(2,3)11-5-7-12(8-6-11)17-9-4-10-18(14,15)16/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPCJGTUSWPURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Sulfonic Acid Derivatives

Method Overview:

This approach involves converting a corresponding sulfonic acid or sulfonate ester into the sulfonyl chloride via chlorination, typically using phosphorus pentachloride or thionyl chloride as chlorinating agents.

- Starting Material: A phenoxypropane sulfonic acid or ester with a para-tert-butylphenyl group.

- Reaction Conditions:

- Dissolve the precursor in an inert solvent such as chlorobenzene, dichloromethane, or tetrahydrofuran.

- Add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in a molar ratio of approximately 1:1 to 1:2 (precursor to chlorinating agent).

- Heat the mixture at 70–120°C under reflux, with continuous stirring, for 3–6 hours.

- During the reaction, gaseous by-products (e.g., SO₂, HCl) are evolved, indicating progress.

- Remove excess chlorinating agent and by-products via distillation under reduced pressure.

- Purify the product through recrystallization or chromatography if necessary.

- Similar procedures have been documented for sulfonyl chlorides derived from sulfonic acids, with yields often exceeding 85% under optimized conditions.

Chlorination of Sulfonate Esters via Thionyl Chloride

Method Overview:

This method employs thionyl chloride to convert sulfonate esters into sulfonyl chlorides efficiently.

- Preparation of the Ester:

- Synthesize the phenoxypropane sulfonate ester via nucleophilic substitution of the phenol with a suitable sulfonyl chloride or sulfonate ester precursor.

- Chlorination Step:

- Dissolve the sulfonate ester in anhydrous solvent such as toluene or dichloromethane.

- Add excess SOCl₂ (typically 2–3 equivalents).

- Reflux at 70–80°C for 4–8 hours, monitoring gas evolution.

- The reaction is complete when gas evolution ceases, and TLC or HPLC indicates full conversion.

- Remove excess SOCl₂ under reduced pressure.

- Purify the crude product via recrystallization or chromatography.

- Studies report yields of approximately 87–95%, with high purity achievable after distillation.

Chlorination Using Phosphorus Oxychloride or PCl₃

Method Overview:

Alternative chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) can be employed for milder conditions.

- Dissolve the phenoxypropane sulfonic acid or ester in a suitable solvent (e.g., acetonitrile).

- Add PCl₃ or POCl₃ in a molar ratio of 1:1.2.

- Heat at 50–100°C for 2–4 hours under inert atmosphere.

- Gaseous by-products are vented safely.

- Quench the reaction mixture with cold water or dilute base.

- Extract and purify the sulfonyl chloride.

- Effective for sensitive substrates, with yields typically around 80–90%.

Specialized Synthesis via Sultone Intermediates (Patent-Based Methods)

Method Overview:

Recent patents describe synthesizing sulfonyl chlorides from cyclic sulfonates (sultones) like 1,3-propanesultone, reacting with chlorinating agents under controlled conditions.

- React 1,3-propanesultone with thionyl chloride or phosphorus pentachloride at elevated temperatures (60–120°C).

- Use catalytic amounts of dimethylformamide or dimethylacetamide to facilitate the reaction.

- Maintain reaction temperature and monitor gas evolution and color change.

- Produces high yields (>90%) of the sulfonyl chloride with high purity, suitable for further functionalization.

Data Table Summarizing Preparation Methods

| Method | Chlorinating Agent | Solvent | Temperature Range | Reaction Time | Typical Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct chlorination | PCl₅ or SOCl₂ | CH₂Cl₂, Tetrahydrofuran | 70–120°C | 3–6 hrs | >85% | Suitable for sulfonic acids; high yield |

| Sulfonate ester chlorination | SOCl₂ | Toluene, CH₂Cl₂ | 70–80°C | 4–8 hrs | 87–95% | Efficient for sulfonate esters |

| PCl₃ or POCl₃ reaction | PCl₃ or POCl₃ | Acetonitrile | 50–100°C | 2–4 hrs | 80–90% | Milder conditions, suitable for sensitive substrates |

| Sultone-based synthesis | Thionyl chloride, PCl₅ | Not specified | 60–120°C | 3 hrs | >90% | Patent-proven, high purity, scalable |

Research Findings and Considerations

- Reaction Control: Maintaining temperature and inert atmosphere is critical to prevent side reactions and decomposition.

- Purity and Yield: Using high-purity reagents and appropriate purification techniques (distillation, recrystallization) ensures high-quality sulfonyl chloride.

- Safety Measures: Handling chlorinating agents like PCl₅, SOCl₂, and thionyl chloride requires proper ventilation, protective equipment, and controlled conditions due to their corrosive and toxic nature.

- Environmental Aspects: Proper disposal of gaseous by-products and unreacted reagents is essential for compliance with safety regulations.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonyl chloride group undergoes hydrolysis under aqueous conditions to form sulfonic acids or sulfonate salts. The reaction pathway and products depend on pH and temperature:

Key Insight : Hydrolysis at neutral or acidic pH favors sulfonate salt formation, while alkaline conditions promote β-elimination pathways due to deprotonation of the α-hydrogen .

Reactions with Amines

The sulfonyl chloride reacts with primary and secondary amines to form stable sulfonamides, a key step in drug intermediate synthesis:

Mechanism : Nucleophilic attack by the amine at the sulfur center displaces chloride, followed by acid scavenging (e.g., triethylamine) to drive the reaction . Steric hindrance from the tert-butyl group slows reactivity with bulky amines .

Esterification with Alcohols

Sulfonate esters are formed via reaction with alcohols, often catalyzed by tertiary amines:

Key Observation : Use of deuterated alcohols confirms a sulfene intermediate (R–SO₂–CH₂–) via deuterium incorporation . Pyridine minimizes elimination side reactions compared to stronger bases .

Nucleophilic Substitution at the Propane Chain

The propane linker participates in nucleophilic substitutions under specific conditions:

Note : Substitution at the terminal carbon is less favored due to steric hindrance from the sulfonyl group.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride serves as a reactive intermediate for creating complex organic molecules. Its sulfonyl chloride group allows it to participate in substitution reactions with nucleophiles, forming sulfonamide derivatives. This property is crucial for developing new chemical entities in research settings.

Biology

The compound is employed in biological studies for the modification of biomolecules . By attaching to various nucleophiles (like amines), it can alter the properties of proteins and other biomolecules, facilitating the study of biological pathways and mechanisms.

Medicine

There is potential for using this compound in drug development , particularly as a building block for pharmaceuticals. Its ability to modify biological molecules can lead to the creation of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is utilized in producing specialty chemicals and materials. Its versatility allows it to be integrated into various formulations and processes across different sectors.

Case Study 1: Drug Development

A recent study explored the use of sulfonamide derivatives synthesized from 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride as potential inhibitors for specific enzymes involved in cancer pathways. The results indicated promising activity against targeted cancer cell lines, showcasing the compound's potential in therapeutic applications.

Case Study 2: Biomolecule Modification

In another research project, scientists used this compound to modify proteins involved in metabolic pathways. The modifications allowed researchers to trace interactions within cells more effectively, providing insights into metabolic regulation mechanisms.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride with two structurally related sulfonyl chlorides from the provided evidence. Key parameters include molecular properties, commercial availability, and substituent effects.

Structural and Molecular Comparison

¹The molecular formula provided for 3-(oxan-4-yl)propane-1-sulfonyl chloride (C₁₄H₁₈N₂O) conflicts with its name, as sulfonyl chloride groups require sulfur and chlorine. ²The oxan-4-yl group introduces an ether oxygen, which may enhance solubility in polar solvents compared to aromatic substituents.

Commercial Availability and Pricing

The chloro-methyl derivative is priced at $730/g for 1g quantities, reflecting its niche application in organic building blocks . In contrast, pricing data for the oxan-4-yl analogue is unavailable, though its larger molecular formula (if accurate) might suggest higher production costs.

Substituent Effects on Properties

- The tert-butyl group in the target compound is purely electron-donating, which could slow electrophilic reactions but improve stability.

- Solubility : The oxan-4-yl group in introduces an ether oxygen, likely enhancing solubility in polar aprotic solvents (e.g., THF or DMSO) compared to aromatic analogues. The tert-butyl group’s hydrophobicity may reduce aqueous solubility.

- Steric Effects : The tert-butyl group’s bulkiness could hinder sterically demanding reactions, whereas the smaller chloro-methyl group in offers less steric interference.

Biological Activity

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is a synthetic compound with diverse applications in chemistry and biology. Its unique structure, characterized by the presence of a tert-butyl group, a phenoxy group, and a sulfonyl chloride moiety, imparts distinct reactivity and biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is synthesized through the reaction of 4-tert-butylphenol with 1,3-propanesultone, followed by treatment with thionyl chloride. This process yields a sulfonyl chloride derivative that can participate in various chemical reactions, including nucleophilic substitutions and hydrolysis.

| Property | Details |

|---|---|

| Molecular Formula | C13H17ClO3S |

| Molecular Weight | 274.79 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of 3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride is primarily attributed to its electrophilic nature. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. This reactivity can lead to the modification of proteins and other biomolecules, influencing biological pathways.

Key Mechanisms

- Nucleophilic Substitution: The compound can react with amines or alcohols to form sulfonamide derivatives.

- Hydrolysis: In aqueous environments, it may hydrolyze to yield sulfonic acids, which can also exhibit biological activity.

Anticancer Potential

The ability of sulfonyl chlorides to modify proteins may extend to cancer therapeutics. By covalently modifying target proteins involved in cell proliferation and survival, these compounds could potentially inhibit cancer cell growth.

- Research Findings: Compounds with similar structures have been investigated for their anticancer activities. For instance, modifications leading to the inhibition of specific kinases involved in cancer progression have been reported.

Applications in Drug Development

The versatility of 3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride makes it a valuable building block in medicinal chemistry. Its ability to act as an electrophile allows for the synthesis of novel drug candidates through targeted modifications of existing bioactive molecules.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Used as an intermediate for drug synthesis |

| Biological Research | Employed in studies exploring protein interactions |

| Industrial Applications | Utilized in producing specialty chemicals |

Q & A

Q. What are the recommended synthetic routes for 3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride, and how can purity be optimized?

The synthesis typically involves reacting 4-tert-butylphenol with propane-1-sulfonyl chloride derivatives. A common method includes:

- Step 1 : Alkylation of 4-tert-butylphenol with 3-chloropropane-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 3-(4-tert-butylphenoxy)propane-1-sulfonic acid.

- Step 2 : Chlorination using thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane .

Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>98%). Monitor by TLC and confirm via ¹H/¹³C NMR and FT-IR (e.g., S=O stretch at ~1370 cm⁻¹) .

Q. How should researchers handle and store this compound to maintain stability?

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR (δ ~1.3 ppm for tert-butyl protons; δ ~4.2 ppm for CH₂-O-Ar); ¹³C NMR confirms sulfonyl chloride (δ ~55 ppm for SO₂Cl).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated for C₁₃H₁₉ClO₃S: 302.07).

- FT-IR : Peaks at 1170 cm⁻¹ (S=O asymmetric) and 580 cm⁻¹ (C-Cl) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity in nucleophilic substitutions?

The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the sulfonyl chloride moiety. Comparative studies with non-substituted analogs show:

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives of this compound?

Discrepancies in yields (e.g., 45–75%) may arise from:

- Moisture contamination : Use rigorous drying protocols (e.g., solvent distillation over CaH₂).

- Nucleophile accessibility : Optimize solvent polarity (e.g., DMF for amines, THF for alcohols).

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

Validate reproducibility via kinetic studies under inert conditions .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Acidic conditions (pH < 3) : Rapid hydrolysis to 3-(4-tert-butylphenoxy)propane-1-sulfonic acid (t₁/₂ ~2 hrs at 25°C).

- Basic conditions (pH > 10) : Degradation via nucleophilic displacement of chloride (e.g., OH⁻ attack), forming sulfonate salts.

Stability assays (HPLC monitoring) recommend neutral buffers (pH 6–8) for aqueous reactions .

Q. What are the applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

- Sulfonamide drugs : React with amines to create protease inhibitors (e.g., HIV-1 protease).

- Bioconjugation : Labeling biomolecules (e.g., proteins) via sulfonyl chloride’s electrophilic reactivity.

Recent studies highlight its use in synthesizing kinase inhibitors targeting cancer pathways .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.